molecular formula C9H5ClF3NO2 B12549528 (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene CAS No. 143263-11-0

(1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene

Cat. No.: B12549528
CAS No.: 143263-11-0
M. Wt: 251.59 g/mol
InChI Key: GHVKQEJGWUAXME-UHFFFAOYSA-N
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Description

(1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene: is a chemical compound with the molecular formula C9H5ClF3NO It is known for its unique structure, which includes a benzene ring substituted with a chloro group, a trifluoromethyl group, and an isocyanatoethoxy group

Properties

CAS No.

143263-11-0

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

(1-chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene

InChI

InChI=1S/C9H5ClF3NO2/c10-8(14-6-15,9(11,12)13)16-7-4-2-1-3-5-7/h1-5H

InChI Key

GHVKQEJGWUAXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)F)(N=C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-2,2,2-trifluoroethanol with phosgene to form the corresponding chloroformate, which is then reacted with aniline to produce the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: Its isocyanate group can be used to modify biomolecules, potentially leading to new drugs or bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with tailored properties .

Mechanism of Action

The mechanism of action of (1-Chloro-2,2,2-trifluoro-1-isocyanatoethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines to form ureas, which can further interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets .

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